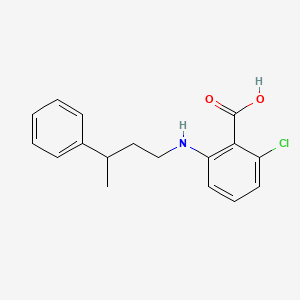
4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is also known as APBMP or 4-APB, and its chemical formula is C15H22N4O2. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-APB is not fully understood. However, it has been found to exhibit agonist activity at the serotonin 5-HT2B receptor. This receptor is involved in various physiological processes, including cardiovascular function, smooth muscle contraction, and cell proliferation. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, which may be mediated by its effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
4-APB has been found to exhibit various biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which is consistent with its agonist activity at the 5-HT2B receptor. Additionally, 4-APB has been found to decrease food intake and body weight, which is consistent with its anorectic effects. Furthermore, 4-APB has been found to exhibit antitumor activity, which may be mediated by its effects on cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-APB in lab experiments is its specificity for the serotonin 5-HT2B receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, which may be useful for studying the neural mechanisms underlying anxiety and feeding behavior. However, one limitation of using 4-APB in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-APB. One direction is to further investigate its antitumor activity and its potential as a cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems. Furthermore, 4-APB may have potential applications in the treatment of anxiety and feeding disorders, which should be further explored. Finally, the potential toxicity of 4-APB should be further investigated to determine its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-APB involves the reaction of 4-aminobutyric acid with phenylacetyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to obtain 4-(4-Amino-4-phenylbutanoyl) chloride. This compound is then reacted with 3-methylpiperazin-2-one in the presence of a base to obtain 4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one.
Aplicaciones Científicas De Investigación
The potential scientific research applications of 4-APB are diverse. It has been found to exhibit agonist activity at the serotonin 5-HT2B receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, making it a useful tool for studying the neural mechanisms underlying anxiety and feeding behavior. Furthermore, 4-APB has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(4-amino-4-phenylbutanoyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-15(20)17-9-10-18(11)14(19)8-7-13(16)12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCHNMDEJNNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)
![1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)



![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
![[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7570616.png)


